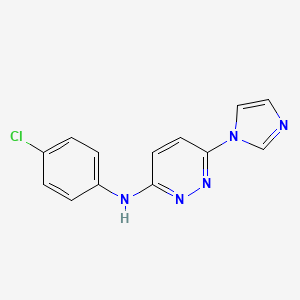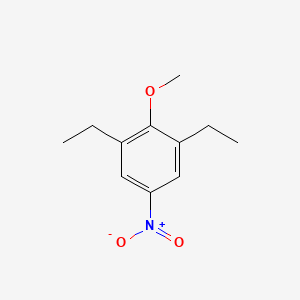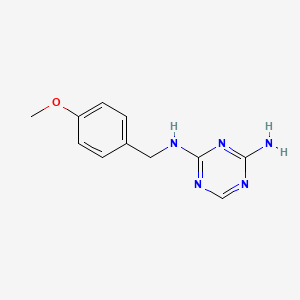
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a 4-methoxybenzyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine typically involves the alkylation of a triazine derivative with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or cesium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the reaction conditions can be optimized to minimize waste and improve the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The methoxybenzyl group enhances its binding affinity and selectivity. The triazine ring can interact with nucleophilic sites on the target molecules, leading to the formation of stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine: Lacks the methoxybenzyl group, resulting in different chemical properties.
4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the triazine ring.
N2-Benzyl-1,3,5-triazine-2,4-diamine: Similar structure but with a benzyl group instead of a methoxybenzyl group.
Uniqueness
N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the triazine ring and the methoxybenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
38164-19-1 |
|---|---|
Fórmula molecular |
C11H13N5O |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-N-[(4-methoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13N5O/c1-17-9-4-2-8(3-5-9)6-13-11-15-7-14-10(12)16-11/h2-5,7H,6H2,1H3,(H3,12,13,14,15,16) |
Clave InChI |
MUYBVGXUPMNFIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
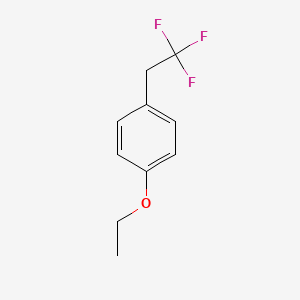
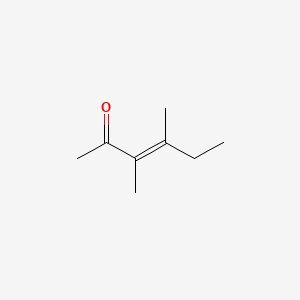
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)

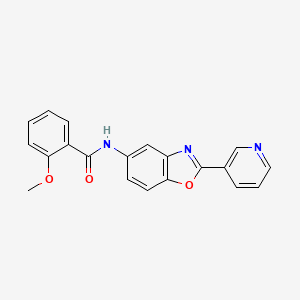
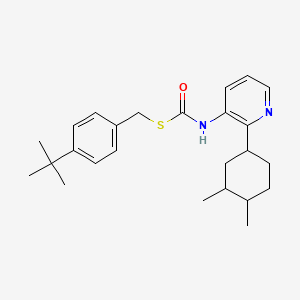
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
